molecular formula C12H14N2O4S B1360128 Benzidine sulfate CAS No. 21136-70-9

Benzidine sulfate

Cat. No. B1360128
CAS RN: 21136-70-9
M. Wt: 282.32 g/mol
InChI Key: ZOXJIQNURSAHRV-UHFFFAOYSA-N
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Patent
US06022307

Procedure details

In accordance with Scheme IX, benzidine sulfate 37 as described in U.S. Pat. Nos. 2,590,632 and 2,620,343 was added in portions at 10° C. to fuming sulfuric acid and the reaction maintained at 70° C. for 18 hours, cooled and poured into ice. The resulting solid was collected and washed with water and saturated sodium bicarbonate and dried to give 3,7-diamino dibenzothiophene-5,5-dioxide 38, which was further treated with 20% oleum at 25-200° C. for 0.5-3 hours, followed by cooling to room temperature. The solution was made basic to pH from 8 to 12 with excess base which include but are not limited to triethylamine, N,N-diethylmethylamine, N,N-diethylaniline, N,N-diethylethylenediamine, N,N-diisopropylethylamine or pyridine and the like; and the resulting solution was evaporated to a thick syrup. The syrup was treated with absolute ethyl alcohol and the formed precipitate was collected to give 3,7-diamino-5,5-dioxo-5λ6 -dibenzothiophene-2,8-disulfonic acid di-triethylamine salt 39.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([OH:5])(O)(=O)=[O:2].[C:6]1([C:13]2[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=2)[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.S(=O)(=O)(O)O>>[NH2:10][C:9]1[CH:8]=[CH:7][C:6]2[C:13]3[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][C:14]=3[S:1](=[O:5])(=[O:2])[C:12]=2[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured into ice
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed with water and saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(S(C3=C2C=CC(=C3)N)(=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.